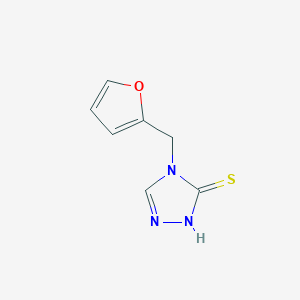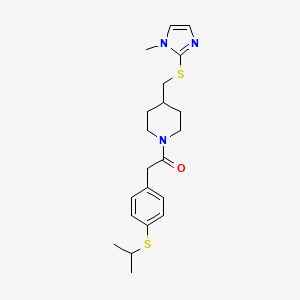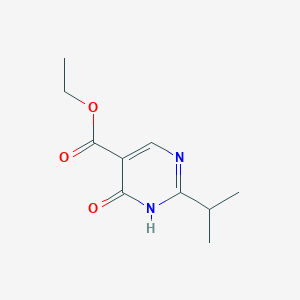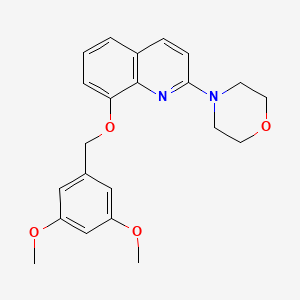
4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. The furylmethyl group is derived from furan, a heterocyclic compound containing an oxygen atom . The 1,2,4-triazole group is a type of azole, a class of five-membered nitrogen-containing heterocycles. The thiol group (-SH) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Thiol-Thione Tautomerism and Antiparasitic Activity
A study by Süleymanoğlu et al. (2017) explored the thiol-thione tautomerism of a 1,2,4-triazole derivative, closely related to 4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol. They utilized spectroscopic methods and quantum mechanical calculations for this investigation. Moreover, the compound's in vitro antileishmanial activity was examined, indicating its potential as an antiparasitic agent (Süleymanoğlu et al., 2017).
Synthesis and Physical-Chemical Properties
Khilkovets (2021) conducted research on the synthesis of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols, including those closely related to the compound . The study involved the synthesis of these compounds and an evaluation of their physical-chemical properties, suggesting their potential use in various scientific applications (Khilkovets, 2021).
Structural and Conformational Features
Karayel and Oezbey (2008) investigated the structural and conformational features of a compound similar to this compound. They used X-ray diffraction and molecular modeling techniques to determine the geometry and conformation, which are crucial for understanding its biological activity (Karayel & Oezbey, 2008).
Synthesis and Antimicrobial Activities
Bayrak et al. (2009) synthesized several 1,2,4-triazoles and evaluated their antimicrobial activities. These compounds, including derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, demonstrate the significant potential of triazole derivatives in developing antimicrobial agents (Bayrak et al., 2009).
Synthesis and Antitumor Activity
Ovsepyan et al. (2018) synthesized a series of 1,2,4-triazole derivatives, examining their antitumor properties. This research highlights the potential application of such compounds in the field of cancer treatment (Ovsepyan et al., 2018).
Antiradical Activity
Safonov and Nosulenko (2021) investigated the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. This research contributes to the understanding of how these compounds can be used to counteract the effects of free radicals, which are implicated in various diseases (Safonov & Nosulenko, 2021).
Corrosion Inhibition
Quraishi and Jamal (2002) studied the impact of fatty acid triazoles, including derivatives similar to this compound, on the corrosion of mild steel. They found these compounds to be effective corrosion inhibitors, demonstrating another industrial application of these substances (Quraishi & Jamal, 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c12-7-9-8-5-10(7)4-6-2-1-3-11-6/h1-3,5H,4H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTNZNQDYXQGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=NNC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534205.png)



![(5-Bromopyridin-3-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2534211.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2534214.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2534216.png)
![2,4-dichloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2534219.png)


![2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2534225.png)